molecular formula C10H5ClO3 B3395421 5-Chloro-8-hydroxynaphthalene-1,4-dione CAS No. 52431-59-1

5-Chloro-8-hydroxynaphthalene-1,4-dione

Cat. No.: B3395421
CAS No.: 52431-59-1
M. Wt: 208.6 g/mol
InChI Key: GJLFRAOUTIXEIN-UHFFFAOYSA-N
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Description

5-Chloro-8-hydroxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 8th position on the naphthalene ring, which is fused with a quinone structure. The molecular formula of this compound is C10H5ClO3, and it has a molecular weight of 208.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydroxynaphthalene-1,4-dione typically involves the chlorination of 8-hydroxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinones .

Scientific Research Applications

5-Chloro-8-hydroxynaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.

    Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Known for its antioxidant properties

Uniqueness

5-Chloro-8-hydroxynaphthalene-1,4-dione is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthoquinone structure. This combination imparts distinct chemical reactivity and biological activities compared to other naphthoquinones. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group contributes to its redox properties .

Properties

IUPAC Name

5-chloro-8-hydroxynaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-5-1-2-7(13)10-8(14)4-3-6(12)9(5)10/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLFRAOUTIXEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306642
Record name NSC178010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52431-59-1
Record name 1, 5-chloro-8-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC178010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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